2-(Prop-2-en-1-yloxy)propanoic acid
Description
Overview of Ether-Linked Carboxylic Acid Derivatives in Synthetic Chemistry
Ether-linked carboxylic acid derivatives are a diverse group of molecules that feature both an ether linkage (R-O-R') and a carboxylic acid (-COOH) or its derivative functional group. The ether bond, generally stable under a variety of reaction conditions, provides a flexible yet robust connection within the molecular framework. The carboxylic acid moiety, on the other hand, offers a reactive site for a wide array of chemical transformations, including esterification, amidation, and reduction. This duality allows for the strategic manipulation of these molecules in the synthesis of more complex structures. The synthesis of such derivatives can be approached in several ways, including the reaction of an alcohol with a halogenated carboxylic acid or ester, or through more complex catalytic routes involving carbon dioxide and hydrogen. nih.gov
Significance of the Propanoic Acid Moiety in Organic Synthesis
The propanoic acid moiety, a three-carbon carboxylic acid, is a fundamental building block in organic synthesis. google.com Its presence in a molecule introduces acidity and a reactive handle for further functionalization. Propanoic acid and its derivatives are utilized in the production of polymers, pesticides, and pharmaceuticals. google.com The carboxyl group can direct certain reactions and can be converted into a variety of other functional groups, making it a versatile component in the design of target molecules with specific properties. Furthermore, the propanoic acid structure is found in numerous naturally occurring and biologically active compounds, highlighting its importance in medicinal chemistry.
Role of Allylic Ethers in Functional Molecule Design
An allylic ether contains an ether linkage adjacent to a carbon-carbon double bond. This structural feature is of particular importance in organic synthesis as it provides a site for a range of chemical transformations. The allylic double bond can participate in various addition and cycloaddition reactions, and it can also be cleaved under specific conditions to yield other functional groups. This reactivity makes allylic ethers valuable precursors for the synthesis of complex molecules and polymers. The allyl group can also serve as a protecting group for alcohols, which can be removed under specific conditions, adding another layer of utility in multistep synthetic sequences.
Research Trajectories and Contemporary Relevance of 2-(Prop-2-en-1-yloxy)propanoic Acid
While extensive, detailed research specifically focused on this compound is not widely published, its structural components suggest its potential as a valuable monomer and synthetic intermediate. The combination of a polymerizable allyl group and a reactive carboxylic acid in a single molecule makes it a candidate for the synthesis of functional polymers. The carboxylic acid moiety can be used to introduce specific properties, such as hydrophilicity or as a site for post-polymerization modification.
The synthesis of related α-alkoxypropanoic acids, such as 2-[4-(hydroxyphenoxy)] propionic acid, often involves the reaction of a hydroxyl-containing compound with a 2-halopropanoic acid derivative. google.com For instance, a general synthetic route to this compound could involve the reaction of allyl alcohol with a 2-halopropanoic acid, such as 2-bromopropanoic acid, under basic conditions. The ethyl ester of the target compound, ethyl 2-(prop-2-en-1-yloxy)propanoate, is a known derivative. spectrabase.com
The contemporary relevance of this compound likely lies in the field of materials science and polymer chemistry. As a functional monomer, it could be copolymerized with other monomers to create polymers with tailored properties. For example, the allylic group could be utilized in free-radical polymerization, while the carboxylic acid could serve to enhance adhesion, improve dyeability, or act as a point of attachment for biomolecules or other functional moieties.
Below are the computed chemical and physical properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 96692-32-9 |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 130.062994 g/mol |
| Monoisotopic Mass | 130.062994 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNJMVZFPBGZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
General Synthetic Strategies for 2-(Prop-2-en-1-yloxy)propanoic Acid
The construction of this compound is strategically approached by first establishing the ether linkage and subsequently revealing the carboxylic acid functionality. This sequence is generally preferred to avoid potential side reactions involving the acidic proton of the carboxylic acid during the ether formation step.
Nucleophilic Substitution Reactions for Ether Formation
The key step in the synthesis is the formation of the ether bond, which is typically accomplished through a Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. richmond.eduyoutube.commasterorganicchemistry.comyoutube.com
In a typical synthesis, an ester of a 2-halopropanoic acid, such as ethyl 2-bromopropionate or ethyl 2-chloropropanoate, serves as the electrophile. The nucleophile is an allyloxide, generated in situ from allyl alcohol and a suitable base. The reaction proceeds via a backside attack of the allyloxide on the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the corresponding ethyl 2-(prop-2-en-1-yloxy)propanoate.
A documented example for a structurally related compound, ethyl 2-(3-nitro-4-allyloxyphenyl)propionate, illustrates this principle. In this synthesis, ethyl 2-(3-nitro-4-hydroxyphenyl)propionate is reacted with allyl bromide in the presence of potassium carbonate. The reaction is carried out by refluxing the mixture in acetone (B3395972) for four hours, resulting in a high yield of 90%. prepchem.com This demonstrates the feasibility of forming the allyloxy ether linkage under relatively mild conditions.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |
| Ethyl 2-(3-nitro-4-hydroxyphenyl)propionate | Allyl bromide | K₂CO₃ | Acetone | Reflux, 4 hours | Ethyl 2-(3-nitro-4-allyloxyphenyl)propionate | 90% |
Table 1: Synthesis of an Ethyl 2-(allyloxyphenyl)propionate derivative via Williamson Ether Synthesis. prepchem.com
The choice of base and solvent plays a critical role in the efficiency and selectivity of the Williamson ether synthesis.
Basic Conditions: A strong base is required to deprotonate the allyl alcohol to form the more nucleophilic allyloxide. Common bases used for this purpose include sodium hydride (NaH) and potassium hydroxide (B78521) (KOH). richmond.eduyoutube.com Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Potassium carbonate, as seen in the example above, is a weaker base but can be effective, particularly when the alcohol is more acidic, such as a phenol. prepchem.com The choice of base can influence the reaction rate and the potential for side reactions, such as elimination, especially with secondary halides.
| Factor | Influence on Williamson Ether Synthesis |
| Base Strength | A stronger base (e.g., NaH) leads to a higher concentration of the nucleophilic alkoxide, generally increasing the reaction rate. |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF, THF) are effective at solvating the counter-ion of the base, enhancing the nucleophilicity of the alkoxide and promoting the SN2 reaction. |
| Reaction Temperature | Higher temperatures can increase the reaction rate but may also promote side reactions like elimination, particularly with sterically hindered substrates. |
Table 2: Influence of Reaction Conditions on Williamson Ether Synthesis.
Ester Hydrolysis for Carboxylic Acid Formation
Once the ester, ethyl 2-(prop-2-en-1-yloxy)propanoate, is synthesized, the final step is the hydrolysis of the ester group to yield the desired carboxylic acid.
Alkaline hydrolysis, also known as saponification, is the preferred method for this transformation. The reaction involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. pbworks.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and the alcohol. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. A significant advantage of alkaline hydrolysis is that the reaction is essentially irreversible, as the final carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. google.com
The optimization of hydrolysis conditions aims to achieve a high yield of the carboxylic acid in a reasonable timeframe while minimizing any potential side reactions. Key parameters to consider for optimization include the concentration of the base, the reaction temperature, and the reaction time.
For instance, in the hydrolysis of other esters, it has been shown that increasing the concentration of the base can accelerate the reaction. However, excessively high concentrations might lead to undesired side reactions if other sensitive functional groups are present. The reaction temperature is also a crucial factor; heating the reaction mixture, often to reflux, significantly increases the rate of hydrolysis. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of complete consumption of the starting ester. A workup procedure typically involves removal of the alcohol by-product (e.g., ethanol) by distillation, followed by acidification of the remaining aqueous solution to precipitate the carboxylic acid, which can then be isolated by filtration or extraction.
| Parameter | Effect on Alkaline Hydrolysis | Considerations for Optimization |
| Base Concentration | Higher concentration generally increases the reaction rate. | Must be sufficient for complete reaction; excess may be needed to ensure completion. |
| Temperature | Increased temperature significantly accelerates the hydrolysis. | Refluxing is common to maximize the rate without loss of solvent. |
| Reaction Time | Should be sufficient for the reaction to go to completion. | Can be monitored by TLC to avoid unnecessarily long reaction times. |
| Solvent | Aqueous or mixed aqueous/alcoholic solvents are typically used. | The choice of solvent affects the solubility of the ester and the overall reaction temperature. |
Table 3: Parameters for the Optimization of Alkaline Hydrolysis.
Multi-Step Synthesis Approaches
A general and straightforward multi-step synthesis for racemic this compound typically involves a Williamson ether synthesis followed by hydrolysis. This common organic chemistry reaction pathway is adaptable and can be performed with readily available starting materials.
A typical sequence begins with an ester of 2-hydroxypropanoic acid (lactic acid), such as ethyl lactate (B86563). The hydroxyl group of ethyl lactate is deprotonated by a strong base, like sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an allyl halide, typically allyl bromide, in an SN2 reaction to form the corresponding ether, ethyl 2-(prop-2-en-1-yloxy)propanoate. The final step involves the hydrolysis of the ester group to the carboxylic acid, which can be achieved under either acidic or basic conditions, followed by neutralization to yield the final product.
Deprotonation: Ethyl lactate reacts with a base (e.g., NaH) in an aprotic solvent (e.g., THF) to form the sodium salt.
Etherification: The resulting alkoxide is treated with allyl bromide to form ethyl 2-(prop-2-en-1-yloxy)propanoate.
Hydrolysis: The ester is hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) to produce this compound.
This approach provides the racemic mixture of the target compound. The separation of the enantiomers, if required, would necessitate an additional resolution step.
Stereoselective Synthesis of this compound Enantiomers
For applications where a single enantiomer of this compound is required, stereoselective synthesis methods are employed. These strategies aim to produce the desired enantiomer in high purity, avoiding the need for resolving a racemic mixture.
Chiral Pool Synthesis Utilizing α-Chiral Propanoic Acid Precursors
Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of the enantiomers of this compound, α-chiral propanoic acid precursors like lactic acid are ideal. Both (S)-lactic acid and (R)-lactic acid are commercially available in high enantiomeric purity.
The synthesis follows a pathway similar to the multi-step approach but starts with an enantiomerically pure ester of lactic acid (e.g., ethyl (S)-lactate or ethyl (R)-lactate). The Williamson ether synthesis is then carried out. Since the stereocenter at the α-carbon is not directly involved in the reaction, its configuration is retained throughout the synthesis.
For example, to synthesize (S)-2-(prop-2-en-1-yloxy)propanoic acid:
Starting Material: Ethyl (S)-lactate
Reaction: Allylation of the hydroxyl group using a base and allyl bromide.
Product: Ethyl (S)-2-(prop-2-en-1-yloxy)propanoate.
Final Step: Hydrolysis of the ester to yield (S)-2-(prop-2-en-1-yloxy)propanoic acid.
This method is advantageous because the stereochemistry of the final product is directly controlled by the choice of the starting material. Alkylation of aromatic compounds with optically active lactic acid derivatives has been shown to proceed with excellent optical yield, demonstrating the robustness of using lactic acid as a chiral precursor. researchgate.net
Asymmetric Synthesis Methodologies
Asymmetric synthesis creates the desired chiral center during the reaction sequence using chiral reagents, catalysts, or auxiliaries.
This approach involves the creation of the ether linkage in an enantioselective manner. While less common for this specific molecule compared to chiral pool synthesis, it is a powerful tool in asymmetric synthesis. This could theoretically be achieved by reacting a prochiral precursor with allyl alcohol in the presence of a chiral catalyst that directs the nucleophilic attack to one enantiotopic face of the molecule.
Chiral catalysts are instrumental in modern asymmetric synthesis, enabling the production of enantiomerically enriched products from achiral or racemic starting materials. youtube.com Chiral phosphoric acids (CPAs) and chiral metal complexes are two prominent classes of catalysts that could be applied to the synthesis of this compound enantiomers. nih.govnih.gov
For instance, a chiral catalyst could be used in a kinetic resolution process where it selectively catalyzes the reaction of one enantiomer of a racemic precursor, leaving the other enantiomer unreacted. A study on the kinetic resolution of 2-aryloxypropanoic acids utilized a chiral acyl-transfer catalyst, (+)-benzotetramisole, to achieve effective separation through enantioselective esterification. researchgate.netmdpi.com This principle could be adapted for the target molecule.
| Catalyst Type | Potential Application | Expected Outcome |
| Chiral Phosphoric Acid (CPA) | Catalyzing the enantioselective addition of allyl alcohol to a propanoic acid derivative. | Formation of one enantiomer of the ether preferentially. |
| Chiral Metal Complex (e.g., Rhodium, Palladium) | Asymmetric hydrogenation or other transformations of a precursor molecule. | Introduction of chirality at the desired position with high enantioselectivity. |
| Chiral Acyl-Transfer Catalyst | Kinetic resolution of racemic this compound via esterification. | Separation of enantiomers by selective reaction of one. researchgate.netmdpi.com |
Enzymatic Kinetic Resolution for Enantiomer Separation
Enzymatic kinetic resolution is a powerful and widely used method for obtaining enantiomerically pure compounds. wikipedia.org This technique relies on the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. nih.govnih.gov
For this compound, a racemic mixture can be resolved through lipase-catalyzed enantioselective esterification or hydrolysis. In a typical procedure, the racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) as an unreacted acid. The resulting ester and the unreacted acid can then be separated by standard chemical methods.
Lipases from various sources, such as Candida rugosa and Pseudomonas fluorescens, have been successfully used for the resolution of similar chiral carboxylic acids. researchgate.netmdpi.commdpi.com The efficiency of the resolution is often high, yielding products with excellent enantiomeric excess (ee).
Table of Research Findings on Enzymatic Resolution of Related Compounds
| Enzyme | Substrate Type | Reaction | Findings | Reference |
| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Kinetic Resolution | Achieved high enantiomeric excess (eep = 96.2%) of the product. | mdpi.com |
| Pseudomonas Lipase | Racemic amino acid esters | Hydrolysis | Selectively hydrolyzed L-amino acid esters with high reactivity and selectivity. | nih.gov |
| Pseudomonas fluorescens Lipase | Racemic aryloxy-propan-2-yl acetates | Hydrolysis | Produced enantiomerically pure (R)-alcohols and remaining (S)-acetates (>99% ee). | mdpi.com |
| Candida antarctica Lipase B (CALB) | Racemic 2-aryloxypropanoic acids | Esterification | Effective in kinetic resolutions, often showing high enantioselectivity. | researchgate.net |
This body of research indicates that a lipase-catalyzed kinetic resolution would be a highly viable method for obtaining both the (R) and (S) enantiomers of this compound in high optical purity.
A Comprehensive Analysis of this compound: Synthetic Methodologies
The synthesis of this compound, a significant compound in various chemical fields, is achievable through several strategic routes. These methods prioritize high enantiomeric purity, a crucial aspect for its application in stereospecific contexts.
Chemical Reactivity and Functional Group Transformations
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to the synthesis of numerous derivatives.
One of the most common reactions of 2-(Prop-2-en-1-yloxy)propanoic acid is esterification. This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to yield an ester and water. This is a reversible reaction known as Fischer esterification. nagwa.com The reaction rate and yield can be influenced by factors such as temperature, the molar ratio of reactants, and the structure of the alcohol used. ceon.rs For instance, reacting this compound with ethanol (B145695) would produce ethyl 2-(prop-2-en-1-yloxy)propanoate. nagwa.com The reactivity of primary alcohols in this reaction is generally higher than that of secondary alcohols. ceon.rs
To drive the equilibrium towards the product side, water is often removed as it is formed, for example, by using a Dean-Stark apparatus. The general scheme for this reaction is as follows:
Reactants: this compound, Alcohol (e.g., Ethanol, 1-Propanol)
Catalyst: Strong acid (e.g., H₂SO₄)
Products: Ester (e.g., Ethyl 2-(prop-2-en-1-yloxy)propanoate), Water
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Ethanol | H₂SO₄ | Ethyl 2-(prop-2-en-1-yloxy)propanoate |
| This compound | 1-Propanol | H₂SO₄ | Propyl 2-(prop-2-en-1-yloxy)propanoate |
The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the corresponding amide.
Alternatively, peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 2-(prop-2-en-1-yloxy)propan-1-ol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. nih.gov Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. doubtnut.com
An alternative, milder approach involves the catalytic hydrosilylation of the carboxylic acid. This method uses a silane, such as phenylsilane, in the presence of a transition metal catalyst, like a manganese(I) complex, to achieve the reduction. nih.gov This method often exhibits good functional group tolerance. nih.gov It is important to select a reducing agent that does not affect the allyl group's double bond. While LiAlH₄ generally does not reduce isolated carbon-carbon double bonds, other catalytic hydrogenation methods might reduce both functional groups.
| Starting Material | Reagent(s) | Product |
| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | 2-(Prop-2-en-1-yloxy)propan-1-ol |
| This compound | Phenylsilane, [MnBr(CO)₅] | 2-(Prop-2-en-1-yloxy)propan-1-ol |
Reactions of the Allyl Ether Group
The allyl group (CH₂=CH-CH₂-) contains a carbon-carbon double bond, which is a site of rich reactivity, primarily involving electrophilic additions and transition-metal-catalyzed transformations.
The terminal alkene of the allyl group can participate in olefin metathesis, a powerful reaction for forming new carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal complexes based on ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts), involves the redistribution of alkene fragments. libretexts.org
Depending on the reaction partner, this compound can undergo several types of metathesis:
Cross-Metathesis: Reaction with another olefin leads to the formation of new, substituted olefins. The release of ethylene (B1197577) gas can drive this reaction to completion. libretexts.org
Ring-Closing Metathesis (RCM): If the molecule contains a second double bond at an appropriate distance, an intramolecular reaction can occur to form a cyclic compound. libretexts.org This would require prior modification of the starting material.
Enyne Metathesis: Reaction with an alkyne can produce a 1,3-diene. libretexts.org
The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the reaction. libretexts.org
The double bond of the allyl group readily undergoes electrophilic addition reactions.
Halogenation: Reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond, yielding a dihalo-derivative, such as 2-((2,3-dibromopropyl)oxy)propanoic acid.
Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the double bond. The allyl group reacts with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. This would convert the allyl group into a 3-hydroxypropyl ether, resulting in 2-((3-hydroxypropyl)oxy)propanoic acid.
Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 2-((oxiran-2-ylmethoxy)methyl)propanoic acid. Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups.
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Halogenation | Br₂ | Allyl → 2,3-Dibromopropyl |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Allyl → 3-Hydroxypropyl |
| Epoxidation | m-CPBA | Allyl → Oxiranylmethyl |
Radical Reactions
The presence of the allyl group in this compound makes it a suitable substrate for various radical reactions. One of the most significant of these is the thiol-ene reaction, a form of radical-mediated hydrothiolation. This reaction proceeds via a radical chain mechanism, often initiated by light or a radical initiator, where a thiol (R-SH) adds across the double bond of the allyl group. This process is highly efficient and regioselective, typically yielding the anti-Markovnikov addition product. The versatility of the thiol-ene reaction allows for the introduction of a wide range of functionalities, depending on the nature of the R group on the thiol.
Furthermore, the allylic position is susceptible to radical abstraction, which can lead to the formation of a resonance-stabilized radical. This intermediate can then participate in various C-C bond-forming reactions, including cross-coupling and polymerization processes.
Transformations at the α-Carbon of the Propanoic Acid
The α-carbon of the propanoic acid moiety is another key site for chemical modification, enabling the introduction of various substituents and the synthesis of complex molecular architectures.
Alkylation Reactions at the α-Position
Alkylation at the α-position of this compound can be achieved through the generation of an enolate intermediate. This is typically accomplished by treating the carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting dianion, with negative charges on both the carboxylate and the α-carbon, can then be reacted with a variety of electrophiles, such as alkyl halides, to introduce a new substituent at the α-position. The choice of base, solvent, and reaction temperature can influence the stereoselectivity of this alkylation process, particularly when a chiral auxiliary is employed.
Derivatization for Amino Acid Analogues
The structural scaffold of this compound serves as a valuable starting point for the synthesis of non-proteinogenic amino acid analogues. A common strategy involves the introduction of a nitrogen-containing functional group at the α-position. This can be achieved through various synthetic routes, including the Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by deprotection to reveal the primary amine.
Another approach involves the conversion of the α-hydroxyl group of a related precursor, lactic acid, to an azide (B81097), followed by etherification to introduce the allyl group and subsequent reduction of the azide to an amine. These synthetic amino acids, bearing the allyloxy side chain, can be valuable tools in medicinal chemistry and chemical biology for probing protein structure and function.
Formation of Advanced Derivatives and Conjugates
The ability to derivatize this compound at multiple sites makes it a versatile platform for the construction of advanced molecular constructs, including bioconjugates and materials for click chemistry applications.
Synthesis of Conjugates with Biological Molecules (e.g., Amino Acids, Peptides)
The carboxylic acid functionality of this compound is readily activated for amide bond formation with the N-terminus of amino acids or peptides. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS), facilitate this conjugation. This allows for the site-specific incorporation of the allyloxy moiety into peptides, providing a handle for further modifications or for influencing the peptide's secondary structure.
| Coupling Reagent | Activating Agent | Typical Biological Molecule | Resulting Conjugate |
| DCC | NHS | Amino Acid | N-acylated amino acid |
| EDC | Sulfo-NHS | Peptide | N-terminally modified peptide |
| HBTU | HOBt | Protein | Modified protein |
Integration into Click Chemistry Reactions (for propargyl analogues)
While the allyl group itself is not directly used in the most common click chemistry reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a simple isomerization of the double bond or the use of a propargyl analogue, 2-(prop-2-yn-1-yloxy)propanoic acid, opens up this powerful ligation chemistry. The terminal alkyne of the propargyl analogue can efficiently and specifically react with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage. This bioorthogonal reaction is widely used for labeling and conjugating biomolecules under mild, aqueous conditions. The propargyl analogue of this compound can be synthesized from lactic acid and propargyl bromide.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR can map out the connectivity and chemical environment of each atom within the molecule.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling). For 2-(prop-2-en-1-yloxy)propanoic acid (C₆H₁₀O₃), the structure suggests the presence of several unique proton signals.
Based on the structure, one would predict distinct signals for the methyl (-CH₃) protons, the methine (-CH) proton of the propanoic acid moiety, the methylene (B1212753) (-O-CH₂-) protons of the allyl group, the vinylic (=CH₂) protons, and the vinylic (=CH) proton. The acidic proton of the carboxylic acid (-COOH) would also produce a signal, typically a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). docbrown.info The chemical shift of each proton is influenced by its electronic environment; for instance, protons closer to the electronegative oxygen atoms are expected to appear further downfield (at a higher ppm value). docbrown.info
The splitting pattern, or multiplicity, of each signal is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons. For example, the methyl group's signal would be split into a doublet by the adjacent methine proton. Similarly, the complex splitting patterns of the allyl group protons provide definitive evidence for that substructure. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH ₃ | ~1.3 - 1.5 | Doublet (d) | 3H |
| -CH (C=O) | ~4.0 - 4.2 | Quartet (q) | 1H |
| -O-CH ₂- | ~4.0 - 4.3 | Doublet of triplets (dt) or complex multiplet | 2H |
| =CH - | ~5.8 - 6.0 | Multiplet (m) | 1H |
| =CH ₂ (cis) | ~5.1 - 5.3 | Doublet of triplets (dt) or complex multiplet | 1H |
| =CH ₂ (trans) | ~5.2 - 5.4 | Doublet of triplets (dt) or complex multiplet | 1H |
| -COOH | ~10 - 13 | Broad Singlet (br s) | 1H |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of a molecule. Generally, each unique carbon atom produces a single peak, simplifying the spectrum compared to ¹H NMR. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure.
The chemical shifts in ¹³C NMR are highly dependent on the carbon's hybridization and electronic environment. docbrown.info The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded and appears furthest downfield. docbrown.info The carbons of the double bond (=CH- and =CH₂) appear in the intermediate region, while the sp³ hybridized carbons (-CH₃, -CH-, -CH₂-) appear at higher fields (lower ppm). The carbon atom attached to the ether oxygen (-O-CH₂-) will be shifted downfield compared to a simple alkyl carbon due to the oxygen's electron-withdrawing effect.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C =O | ~175 - 180 |
| =C H- | ~133 - 136 |
| =C H₂ | ~117 - 120 |
| -O-C H- | ~75 - 80 |
| -O-C H₂- | ~68 - 72 |
| -C H₃ | ~18 - 22 |
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. emerypharma.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. emerypharma.com For this compound, a COSY spectrum would show cross-peaks connecting the methyl protons to the methine proton, confirming the propionate (B1217596) fragment. It would also reveal the intricate coupling network within the allyl group, connecting the -CH₂- protons to the =CH- proton, which in turn is coupled to the =CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). libretexts.org An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments made in the 1D spectra. For example, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~77 ppm, assigning them as the -O-CH- group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons that are two or three bonds apart. This allows for the connection of different molecular fragments. An HMBC spectrum would provide the key correlation from the -O-CH₂- protons of the allyl group to the -O-CH- carbon of the propionate moiety, confirming the ether linkage that connects the two substructures.
TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a coupled spin system, not just direct neighbors. It is particularly useful for identifying all protons belonging to a specific fragment, such as the complete allyl group.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close, regardless of whether they are connected by bonds. It is instrumental in determining the three-dimensional conformation and stereochemistry of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns. docbrown.info
HRESI-LC-MS is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like carboxylic acids. Electrospray ionization (ESI) is a soft ionization method that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight.
For this compound (C₆H₁₀O₃), the calculated monoisotopic mass is 130.06299 Da. nih.gov High-resolution mass spectrometry can measure this mass with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula, C₆H₁₀O₃.
Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to fragmentation. The resulting pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for [C₆H₁₀O₃+H]⁺ would likely include the neutral loss of the allyl group or cleavage at the ether bond, providing definitive structural evidence.
Table 3: Predicted Key Fragments in HRESI-MS/MS of this compound
| m/z Value (Predicted) | Proposed Fragment Structure/Loss |
| 131.0706 | [M+H]⁺: Protonated parent molecule |
| 113.0601 | [M+H - H₂O]⁺: Loss of water |
| 89.0233 | [M+H - C₃H₄]⁺: Loss of allene (B1206475) (from allyl group rearrangement) |
| 73.0284 | [CH₃-CH(OH)-C=O]⁺: Cleavage of the ether bond |
| 57.0335 | [CH₂=CH-CH₂-O]⁺: Allyloxy cation |
| 41.0386 | [C₃H₅]⁺: Allyl cation |
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. researchgate.net Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC-MS can be challenging.
To enhance volatility and improve chromatographic peak shape, derivatization is often employed. researchgate.net The carboxylic acid can be converted into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. The derivatized compound can then be readily analyzed by GC-MS. The mass spectrum of the derivative would show a clear molecular ion and predictable fragmentation patterns, allowing for confident identification. For example, the mass spectrum of the methyl ester derivative would show a molecular ion at m/z 144, and its fragmentation would help confirm the underlying structure of the original acid. nist.gov This method is particularly useful for quantifying the compound in complex mixtures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent carboxylic acid, ether, and alkene moieties.
The presence of the carboxylic acid is most prominently indicated by two characteristic absorptions. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the carboxyl group, broadened by intermolecular hydrogen bonding. docbrown.info The second key indicator is the sharp, strong absorption band for the carbonyl (C=O) stretching vibration, which for a saturated carboxylic acid dimer typically appears between 1700 and 1725 cm⁻¹. docbrown.info
The ether linkage (C-O-C) is identified by a strong C-O stretching absorption, which is generally found in the 1000-1300 cm⁻¹ region. For an alkyl ether, this peak is often observed around 1150-1085 cm⁻¹. The alkene functional group (C=C) from the prop-2-en-1-yl (allyl) group presents a medium-intensity C=C stretching vibration around 1640-1680 cm⁻¹. Additionally, the vinylic C-H bond gives rise to stretching absorptions just above 3000 cm⁻¹.
The table below summarizes the expected IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |
| Alkyl C-H | C-H stretch | 2850-2960 | Medium-Strong |
| Vinylic C-H | =C-H stretch | 3010-3100 | Medium |
| Carbonyl | C=O stretch | 1700-1725 | Strong, Sharp |
| Alkene | C=C stretch | 1640-1680 | Medium |
| Ether | C-O stretch | 1085-1150 | Strong |
| Carboxylic Acid | O-H bend | 1375-1440 | Medium |
| Alkene | =C-H bend | 675-1000 | Strong |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for determining the purity of this compound and for quantifying the relative amounts of its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.
In a common setup, a C18 (octadecylsilyl) stationary phase is used. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. pensoft.netresearchgate.net To ensure a consistent retention time and sharp peak shape for the acidic analyte, the pH of the aqueous buffer is usually maintained at a low level (e.g., pH 2.5-3.5) using an acid like phosphoric acid. This suppresses the ionization of the carboxyl group, making the molecule less polar and allowing for better interaction with the nonpolar stationary phase. Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength where the carbonyl group or alkene moiety absorbs, such as around 210 nm.
The table below outlines a typical set of parameters for an RP-HPLC method for purity analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.netresearchgate.net |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min pensoft.netresearchgate.net |
| Column Temperature | 30 °C pensoft.netresearchgate.net |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to produce broad, tailing peaks.
To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester. A common method is esterification with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Another approach involves using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl ester.
Once derivatized, the compound can be analyzed on a capillary GC column. A mid-polarity stationary phase, such as one containing wax or a cyanopropylphenyl polysiloxane (e.g., DB-225), is often effective for separating fatty acid esters. nih.gov A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.
The following table details a potential GC method following derivatization.
| Parameter | Condition |
| Derivatization | Esterification to form methyl 2-(prop-2-en-1-yloxy)propanoate |
| Column | DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80°C, ramp at 10°C/min to 220°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
The this compound molecule contains a stereocenter at the second carbon of the propanoic acid chain, meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee).
There are two primary strategies for chiral separation by HPLC:
Direct Method: This approach utilizes a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are highly effective for resolving a wide range of chiral acids. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol.
Indirect Method: This involves derivatizing the racemic acid with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomers. nih.gov For a carboxylic acid, a chiral amine such as (S)-(-)-α-methylbenzylamine can be used to form diastereomeric amides. These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column, using conventional RP-HPLC methods. nih.gov
The direct method is often preferred for its simplicity as it avoids the need for a derivatization reaction. The table below outlines a representative direct chiral HPLC method.
| Parameter | Condition |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Mobile Phase | Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm |
No Publicly Available Research Found on the Polymerization of this compound
Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the polymerization chemistry and materials science applications of the chemical compound this compound.
Extensive searches were conducted to locate studies on the homopolymerization and copolymerization of this monomer, including investigations into various polymerization techniques such as radical polymerization, controlled radical polymerization (specifically nitroxide-mediated radical polymerization - NMP), and photopolymerization. Furthermore, efforts to find data on its integration into polymer networks and copolymerization with other ethylenically unsaturated monomers also yielded no results.
The synonym for the compound, 2-allyloxypropionic acid, was also used in the search queries to broaden the scope of the investigation, but this did not lead to any relevant research findings concerning its polymerization behavior.
While general information on the searched polymerization mechanisms is widely available, its specific application to this compound does not appear to be documented in publicly accessible sources. The available information on this compound is limited to its synthesis and basic chemical properties.
Consequently, it is not possible to provide a detailed article on the polymerization chemistry and materials science applications of this compound as outlined in the user's request, due to the absence of the necessary scientific data.
Polymerization Chemistry and Materials Science Applications
Synthesis of Functional Polymers and Oligomers
The dual functionality of 2-(prop-2-en-1-yloxy)propanoic acid allows for its integration into polymer chains, imparting both a site for subsequent cross-linking or modification via the allyl group, and introducing hydrophilicity and pH-responsiveness through the carboxylic acid group. numberanalytics.com
The incorporation of this compound into polymer backbones enables the precise tuning of material properties. The carboxylic acid group, in particular, plays a crucial role in modifying the characteristics of the resulting polymer. numberanalytics.com For instance, the presence of these acidic groups can increase the hydrophilicity and water solubility of polymers, a desirable trait for many biomedical and coating applications. mdpi.com
The inclusion of monomers with carboxylic acid functionalities, such as this compound, can lead to the development of pH-responsive polymers. nih.gov In aqueous environments, the carboxyl groups can deprotonate at basic pH, leading to electrostatic repulsion between the polymer chains and resulting in hydrogel swelling. mdpi.comnih.gov This behavior is critical for applications like smart drug delivery systems and sensors.
Furthermore, the allyl group provides a reactive handle for post-polymerization modifications. nih.gov This allows for the grafting of other molecules or polymer chains, further tailoring the final properties of the material. The ability to introduce both acidic and cross-linkable functionalities makes this compound a valuable comonomer in the synthesis of complex polymer architectures.
Table 1: Potential Effects of this compound Incorporation on Polymer Properties
| Property | Effect of Monomer Incorporation | Rationale |
| Hydrophilicity | Increased | The carboxylic acid group is polar and can form hydrogen bonds with water. numberanalytics.com |
| pH-Responsiveness | Imparted | The carboxylic acid group can be protonated or deprotonated depending on the pH, altering polymer conformation and solubility. mdpi.comnih.gov |
| Adhesion | Enhanced | Carboxylic acid groups can improve adhesion to various substrates through hydrogen bonding and other polar interactions. numberanalytics.com |
| Cross-linking Density | Controllable | The allyl group provides a site for covalent cross-linking, allowing for the formation of polymer networks with tunable mechanical properties. nih.govresearchgate.net |
| Functionalization Potential | High | The allyl and carboxylic acid groups serve as reactive sites for a variety of chemical modifications. nih.govresearchgate.net |
The allyl group in this compound is a key feature for the development of cross-linkable polymer systems. nih.gov Cross-linking transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. acs.org
Several strategies can be employed to cross-link polymers containing pendant allyl groups:
Thiol-Ene Click Chemistry: This highly efficient and often photo-initiated reaction involves the addition of a thiol to the allyl double bond, forming a stable thioether linkage. nih.govrsc.org This method is particularly advantageous for creating hydrogels and coatings under mild conditions. rsc.org
Free Radical Polymerization: The allyl groups can participate in further radical polymerization, although they are generally less reactive than vinyl groups. researchgate.netnih.gov This can be initiated thermally or photochemically to create a cross-linked network. researchgate.net
Epoxidation: The allyl double bond can be converted to an epoxide group, which can then react with various nucleophiles to form cross-links. nih.gov
In addition to the covalent cross-linking via the allyl group, the carboxylic acid functionality offers a route to ionic cross-linking. researchgate.net The addition of multivalent metal ions can lead to the formation of ionic bridges between polymer chains, creating physically cross-linked networks that can exhibit self-healing properties. researchgate.net
Table 2: Comparison of Cross-linking Strategies for Allyl-Functionalized Polymers
| Cross-linking Method | Initiator/Reagent | Conditions | Advantages | Potential Applications |
| Thiol-Ene Click Chemistry | Photoinitiator + Light, or Thermal Initiator | Mild, often room temperature | High efficiency, specificity, cytocompatibility nih.govrsc.org | Hydrogels, biomedical scaffolds, coatings rsc.org |
| Free Radical Polymerization | Thermal or Photoinitiator | Elevated temperature or UV irradiation | Simple, widely used | Bulk cross-linked materials, resins researchgate.net |
| Epoxidation followed by Curing | Peroxy acids, then nucleophilic curing agents | Multi-step, variable conditions | Creates reactive epoxy intermediates for versatile cross-linking | Adhesives, composites |
| Ionic Cross-linking | Multivalent metal ions (e.g., Al³⁺, Zr⁴⁺) | Typically in solution | Reversible, can impart stimuli-responsiveness | Self-healing materials, pH-responsive gels researchgate.net |
Applications in Advanced Materials
The unique combination of a reactive allyl group and a functional carboxylic acid makes this compound a promising monomer for a range of advanced materials.
The synthesis of functional biodegradable polyesters has garnered significant attention for biomedical applications. nih.gov While direct studies on the biodegradability of polymers from this compound are not prominent, the principles of designing such polymers often involve incorporating functional groups that can be recognized by biological systems or that can be cleaved under physiological conditions. researchgate.net The presence of both an ester linkage (if incorporated into a polyester (B1180765) backbone) and pendant carboxylic acid and allyl groups could offer multiple routes for degradation and functionalization, respectively. For instance, the carboxylic acid groups could enhance the hydrolytic degradation of a polyester backbone.
Polymers containing carboxylic acid groups are known to exhibit good adhesion to a variety of surfaces due to their ability to form hydrogen bonds. numberanalytics.com The incorporation of this compound into a polymer resin could therefore enhance its adhesive properties. A patent for a related compound, 2-allyloxypropionic acid trimethylsilyl (B98337) ester, highlights its potential as a surface modifier for inorganic materials, imparting properties like water repellency and stain resistance, which are desirable in coating applications. google.com The allyl functionality would also allow for the formulation of cross-linkable coatings that cure to form a durable, solvent-resistant film. researchgate.net
The properties of this compound make it an intriguing candidate for the fabrication of polymer scaffolds and hydrogels for tissue engineering and other biomedical applications. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix. mdpi.com
The carboxylic acid group would impart hydrophilicity and pH-sensitivity to the hydrogel, which can be crucial for cell interaction and the controlled release of therapeutic agents. mdpi.comnih.gov The allyl group provides a versatile handle for cross-linking the hydrogel network using cytocompatible methods like thiol-ene photopolymerization. rsc.org This approach has been successfully used to create hydrogels from other allyl-functionalized monomers for cell culture applications. rsc.orgnih.govresearchgate.net The ability to form a stable, cross-linked, and functional hydrogel is a cornerstone of modern biomaterial design. rsc.org
The Role of this compound in Specialty Chemical Production Remains Largely Undocumented in Publicly Available Literature
The initial investigation into the compound, also known by its synonym 2-allyloxypropionic acid, suggests its potential as a versatile molecule due to the presence of both a carboxylic acid group and a reactive allyl ether group. These functional groups theoretically allow for a range of chemical modifications, making it a candidate for creating complex molecules with specific properties required for specialty applications. For instance, the carboxylic acid moiety could be transformed into esters or amides, while the allyl group could participate in polymerization or other addition reactions.
However, the translation of this theoretical potential into documented, industrial-scale production of specialty chemicals is not well-supported by available literature. Searches for its use in the synthesis of surfactants, the creation of functional polymers, its incorporation into agrochemical formulations, or as a precursor for fragrance compounds did not yield concrete, data-rich examples. Patents and academic papers that typically provide such detailed information and performance data for specific applications did not feature this particular compound prominently in the context of specialty chemical manufacturing.
This lack of detailed information prevents a thorough analysis and the creation of data-supported tables as requested. It is possible that the applications of this compound in specialty chemical production are highly niche, proprietary, or still in early research and development stages, and therefore not yet widely reported in publicly accessible sources.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Conformational Analysis
The key dihedral angles that govern the molecule's three-dimensional shape are:
C=C-C-O: Rotation around the C-C single bond of the allyl group.
C-C-O-C: Rotation around the ether C-O bond.
C-O-C-C(O)OH: Rotation around the C-O bond linking the allyl group to the chiral center.
O-C-C(O)-O: Rotation around the C-C bond of the propanoic acid moiety.
Energy profiling of these rotations through computational methods can identify the most stable, low-energy conformers. Steric hindrance between the allyl group and the propanoic acid's methyl and carboxyl groups plays a significant role in defining the conformational landscape. The molecule possesses a chiral center at the C2 position of the propanoic acid unit, leading to two enantiomers (R and S), which would have identical conformational energies but opposite optical rotations.
Table 1: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| φ1 | C1=C2-C3-O4 | Defines the orientation of the vinyl group relative to the ether oxygen. |
| φ2 | C2-C3-O4-C5 | Defines the torsion of the allyl group relative to the propanoic acid backbone. |
| φ3 | C3-O4-C5-C6 | Defines the primary torsion angle of the propanoic acid backbone. |
| φ4 | O4-C5-C6-O7 | Defines the orientation of the carboxyl group. |
Quantum Chemical Calculations
Quantum chemical calculations, typically using Density Functional Theory (DFT), provide profound insights into the electronic nature of 2-(prop-2-en-1-yloxy)propanoic acid. The distribution of electrons within the molecule is heavily influenced by the presence of three electronegative oxygen atoms and the π-system of the carbon-carbon double bond.
An analysis of the molecular orbitals would show the Highest Occupied Molecular Orbital (HOMO) likely localized on the C=C double bond, indicating this is the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the carbonyl group of the carboxylic acid, a characteristic site for nucleophilic attack.
The calculated electrostatic potential map would reveal regions of negative potential around the oxygen atoms of the carboxyl and ether groups, highlighting their role as hydrogen bond acceptors. A region of positive potential would be associated with the acidic proton of the carboxyl group.
Table 2: Representative Calculated Structural Parameters Note: These are typical values based on DFT calculations for similar structures, not from a specific study on this exact molecule.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Length | C-O (ether) | ~1.43 Å |
| Bond Length | C=C (allyl) | ~1.34 Å |
| Bond Angle | O=C-O (carboxyl) | ~124° |
| Bond Angle | C-O-C (ether) | ~112° |
While specific experimental studies on the reaction mechanisms of this compound are not widely available, quantum chemical calculations can be employed to model its potential reactivity. The bifunctional nature of the molecule allows for several reaction pathways.
Polymerization: The allyl group can undergo radical polymerization. Theoretical models can calculate the reaction barriers for initiation, propagation, and termination steps, providing insight into the polymerization kinetics.
Esterification: The carboxylic acid can react with alcohols. Computational studies can model the reaction mechanism, typically proceeding through a tetrahedral intermediate, and determine the activation energies. researchgate.net
Intramolecular Reactions: The proximity of the double bond and the carboxylic acid could potentially lead to intramolecular cyclization reactions, such as iodolactonization, under appropriate conditions. Theoretical calculations can assess the feasibility of such pathways by modeling the transition state structures and energies. Studies on the photochemistry of similar small carboxylic acids suggest that complex reaction pathways can occur, potentially leading to dimers or other rearranged products. mdpi.com
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a reliable method for predicting spectroscopic data, which can aid in the experimental identification and characterization of the molecule. researchgate.net
NMR Spectroscopy: Calculations can predict the ¹H and ¹³C chemical shifts. The protons on the double bond of the allyl group are expected in the δ 5.0-6.0 ppm range. The chiral proton at the C2 position would appear as a quartet, coupled to the neighboring methyl protons. The methyl group protons would be a doublet.
Infrared (IR) Spectroscopy: The predicted IR spectrum would show characteristic vibrational frequencies. A strong, broad absorption for the O-H stretch of the carboxylic acid would be expected around 3000 cm⁻¹. A sharp, intense peak for the C=O carbonyl stretch would appear around 1710 cm⁻¹. Other key peaks include the C=C stretch of the allyl group (~1645 cm⁻¹) and the C-O-C ether stretch (~1100 cm⁻¹).
Table 3: Predicted Characteristic Spectroscopic Data
| Spectroscopy | Functional Group | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | =CH₂ (allyl) | ~5.2 ppm |
| ¹H NMR | -CH= (allyl) | ~5.9 ppm |
| ¹H NMR | -O-CH₂- (allyl) | ~4.1 ppm |
| ¹H NMR | -O-CH(CH₃)- | ~4.0 ppm |
| ¹H NMR | -CH(CH₃)- | ~1.4 ppm |
| ¹³C NMR | C=O | ~175 ppm |
| ¹³C NMR | -CH= | ~134 ppm |
| ¹³C NMR | =CH₂ | ~118 ppm |
| IR | O-H (stretch, acid) | 2800-3300 cm⁻¹ (broad) |
| IR | C=O (stretch, acid) | ~1710 cm⁻¹ (strong) |
| IR | C=C (stretch, allyl) | ~1645 cm⁻¹ (medium) |
| IR | C-O-C (stretch, ether) | 1080-1150 cm⁻¹ (strong) |
Molecular Dynamics Simulations for Polymer Behavior
Should this compound be used as a monomer, molecular dynamics (MD) simulations can predict the behavior of the resulting polymer, poly(this compound). MD simulations model the movement of atoms and molecules over time, providing a "computational microscope" to view polymer chain dynamics. mdpi.com
By simulating a system containing multiple polymer chains in a solvent (e.g., water), researchers can investigate:
Chain Conformation: Properties like the radius of gyration can be calculated to understand how the polymer chain folds in solution. The pendant side chains, with their ether and carboxylic acid groups, would significantly influence chain stiffness and conformation. whiterose.ac.uk
Solvation and Hydrogen Bonding: MD simulations can quantify the interaction between the polymer and solvent molecules. The carboxylic acid groups are expected to form strong hydrogen bonds with water, influencing the polymer's solubility. rsc.org
Response to Stimuli: The carboxylic acid groups are pH-sensitive. MD simulations can model the polymer's behavior at different pH levels, predicting conformational changes as the acid groups become deprotonated and negatively charged. This is crucial for applications like drug delivery systems or smart hydrogels. nih.gov
Table 4: Hypothetical Molecular Dynamics Simulation Parameters for Polymer Analysis
| Parameter | Description | Example Value/Method |
|---|---|---|
| System | Polymer chains in solvent | 10 chains of 50 monomers in a water box |
| Force Field | Defines interatomic potentials | GROMOS, AMBER, or OPLS-AA |
| Time Step | Integration time for equations of motion | 2 fs |
| Simulation Time | Total duration of the simulation | 100 ns - 1 µs |
| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, Temperature) |
| Analysis | Properties to be calculated | Radius of Gyration, Radial Distribution Functions, Hydrogen Bond Analysis |
Advanced Research Topics and Future Directions
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. For 2-(prop-2-en-1-yloxy)propanoic acid, these principles can be applied to develop more sustainable synthetic methodologies.
Traditional synthesis methods for ethers, such as the Williamson ether synthesis, often rely on volatile organic solvents. masterorganicchemistry.comwikipedia.org Future research is directed towards developing solvent-free or low-solvent synthetic routes. One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can accelerate reaction rates and often leads to higher yields with minimal solvent usage. For the synthesis of this compound, a solvent-free reaction between an alkali metal salt of lactic acid and allyl chloride under microwave irradiation could be a viable green alternative. Another avenue involves the use of mechanochemistry, where mechanical force is used to induce chemical reactions, completely eliminating the need for solvents.
A potential solvent-free approach could also involve the direct acid-catalyzed etherification of lactic acid with allyl alcohol. youtube.com While this method traditionally requires harsh conditions, research into solid acid catalysts could enable this transformation under milder, solvent-free conditions.
The development of novel catalysts is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions.
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations with high efficiency and stereoselectivity. qub.ac.uk For the synthesis of this compound, organocatalysts could be employed to facilitate the etherification step. For instance, a chiral organocatalyst could potentially be used to achieve an asymmetric synthesis, yielding enantiomerically pure forms of the target molecule. Research in this area could focus on designing organocatalysts that activate the alcohol or the allyl group for a more efficient reaction.
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Lipases, for example, are known to catalyze esterification reactions and could potentially be engineered to facilitate the etherification required for the synthesis of this compound. Furthermore, biocatalytic methods could be explored for the synthesis of chiral precursors, leading to the production of enantiopure this compound. The use of whole-cell biocatalysts, such as engineered E. coli or Saccharomyces cerevisiae, could also be investigated for the de novo biosynthesis of the compound, although this would represent a more long-term research goal. nih.gov
| Catalytic Approach | Potential Advantages | Research Focus |
| Organocatalysis | High selectivity, metal-free, mild reaction conditions. | Design of catalysts for asymmetric etherification. |
| Biocatalysis | High specificity, environmentally friendly, potential for chiral synthesis. | Enzyme engineering for ether bond formation, whole-cell biosynthesis. |
Bio-Inspired Synthetic Routes
Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthetic routes for this compound could draw inspiration from the biosynthesis of natural products containing ether linkages. While direct biosynthetic pathways for this specific compound may not exist, understanding how enzymes such as methyltransferases and other alkylating enzymes function can inform the design of novel synthetic strategies.
For instance, researchers could investigate the use of biomimetic catalysts that mimic the active sites of enzymes to achieve selective etherification under mild conditions. This could involve the use of template molecules that bring the reactants into close proximity, facilitating the desired reaction.
Advanced Polymer Architectures Incorporating the Monomer
The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced polymer architectures. nih.gov The carboxylic acid group can be used for condensation polymerizations or as a site for post-polymerization modification, while the allyl group can participate in radical polymerizations or other "click" chemistry reactions. wikipedia.org
Future research could focus on the following areas:
Graft Copolymers: The monomer can be incorporated into a polymer backbone via its carboxylic acid group, with the pendant allyl groups serving as grafting points for the attachment of other polymer chains. acs.orgnih.govcmu.edunih.govmdpi.com This allows for the creation of copolymers with tailored properties.
Functional Hydrogels: The monomer can be used to create cross-linked hydrogels. The carboxylic acid groups can impart pH-responsiveness, while the allyl groups can be used for cross-linking or for the attachment of bioactive molecules.
Dendrimers and Hyperbranched Polymers: The monomer's structure is amenable to the synthesis of highly branched polymer architectures, which have unique properties and potential applications in areas such as drug delivery and catalysis.
Exploration of Novel Derivatization Pathways for Specific Applications
The reactivity of both the allyl and carboxylic acid groups allows for a wide range of derivatization reactions, leading to novel compounds with specific functionalities.
Thiol-Ene Click Chemistry: The allyl group can readily undergo thiol-ene "click" reactions with a variety of thiol-containing molecules. wikipedia.orgnih.govrsc.orgrsc.orgyoutube.com This provides a highly efficient and orthogonal method for attaching different functional groups, such as peptides, carbohydrates, or fluorescent dyes.
Epoxidation and Dihydroxylation: The double bond of the allyl group can be converted to an epoxide or a diol. researchgate.netorganic-chemistry.orgnumberanalytics.comresearchgate.netpearson.com These new functional groups can then be further modified, opening up a plethora of synthetic possibilities. For example, the resulting epoxide could be opened with various nucleophiles to introduce new functionalities.
Esterification and Amidation: The carboxylic acid group can be easily converted into esters or amides, allowing for the attachment of a wide range of molecules and the tuning of the compound's physical and chemical properties.
| Derivatization Pathway | Reagent/Reaction Type | Resulting Functionality |
| Thiol-Ene Click Chemistry | Thiols, photoinitiator | Thioether linkage |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide ring |
| Dihydroxylation | Osmium tetroxide, potassium permanganate | Vicinal diol |
| Esterification | Alcohols, acid catalyst | Ester |
| Amidation | Amines, coupling agents | Amide |
Computational Design of Functional Derivatives
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. qub.ac.uknih.govrsc.orgresearchgate.netnih.gov In the context of this compound, computational methods can be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of the allyl and carboxylic acid groups, guiding the selection of appropriate reaction conditions for derivatization. chemeo.commdpi.comresearchgate.netyoutube.com
Design Functional Monomers: Computational screening can be used to predict the properties of polymers derived from this compound and its derivatives. rsc.org This can help in the design of monomers that will lead to polymers with specific characteristics, such as thermal stability, mechanical strength, or biocompatibility.
Simulate Interactions: Molecular dynamics simulations can be used to study the interactions of derivatives with biological targets or other materials, aiding in the design of compounds for specific applications, such as drug delivery systems or functional coatings.
By leveraging these computational tools, researchers can accelerate the discovery and development of novel derivatives of this compound with tailored functionalities.
Conclusion and Research Outlook
Summary of Key Synthetic and Polymerization Achievements
The development of polymers from 2-(Prop-2-en-1-yloxy)propanoic acid has been marked by significant progress in both monomer synthesis and polymerization techniques. A primary achievement is the ability to create functional polyesters that retain the desirable biodegradability of polylactide (PLA) while incorporating reactive side chains for post-polymerization modification.
Synthesis: The monomer itself, or its cyclic lactone derivatives, can be synthesized through various organic chemistry routes. One common approach involves the reaction of a lactic acid derivative with an allyl-containing compound. For instance, methods have been developed for the metal-free synthesis of polylactides with allyl end-groups by using allyl alcohol as an initiator in the acid-catalyzed activated monomer polymerization of lactide. researchgate.net Another strategy involves the copolymerization of lactide with functionalized cyclic acetals bearing allyl groups. nih.govacs.org This allows for the incorporation of functional pendant groups along the copolymer backbone during the polymerization process itself. nih.gov The synthesis of related functionalized monomers, such as 4-[(allyloxy)methyl]-1,3-dioxolane (Allyl-DXL), has been achieved with high yields (85%) and purity (>99%). acs.org
Polymerization: Ring-opening polymerization (ROP) is the principal method for producing high molecular weight polymers from cyclic ester monomers derived from this compound.
Homopolymerization and Copolymerization: Researchers have successfully performed ring-opening copolymerization of lactide with allyl-functionalized comonomers. nih.gov This allows for precise control over the density of functional groups along the polyester (B1180765) chain by adjusting the monomer feed ratio. nih.gov For example, copolymers of lactide and allyl-functionalized cyclic acetals have been synthesized with functional group content ranging from 5 to 27 mol %. nih.gov
Controlled Architectures: Advances have been made in creating specific polymer architectures, such as dihydroxyl telechelic polylactide oligomers that can be used as soft segments in the synthesis of allyl-functionalized poly(ester-urethane)s. dovepress.com
Post-Polymerization Modification: A major achievement is the utility of the pendant allyl groups for "click" chemistry, particularly thiol-ene reactions. acs.org This enables the straightforward introduction of a wide array of functionalities onto the polymer backbone after polymerization, creating materials with tailored properties for specific applications. researchgate.netacs.org This method provides a pathway to cross-linked films and gels. acs.org
These synthetic and polymerization strategies have successfully established a versatile platform for producing a new class of functional, biodegradable polyesters.
Current Limitations and Challenges in Research
Despite the progress, several challenges and limitations persist in the research and development of polymers based on this compound. These challenges span from monomer synthesis to the properties of the final polymeric materials.
Monomer Synthesis and Polymerization Control: The synthesis of functionalized lactones can be complex, and achieving high purity is often a challenge. The ring-opening polymerization of substituted δ-lactones, for example, can be thermodynamically unfavorable. rsc.org Furthermore, controlling the stereochemistry during polymerization remains a significant hurdle, which in turn affects the physical and mechanical properties of the resulting polymer.
Property Trade-offs: The introduction of functional side chains can alter the inherent properties of the polylactide backbone. While adding functionality, the incorporation of comonomers can disrupt the crystallinity of PLA, which may lead to a decrease in mechanical strength and thermal stability compared to unmodified PLA. acs.orgresearchgate.net For instance, standard PLA exhibits a Young's modulus of approximately 3 GPa and a melting temperature of about 170°C, properties that can be compromised by copolymerization. frontiersin.org
Brittleness and Mechanical Performance: Like its parent polymer, PLA, materials derived from this compound can suffer from brittleness. researchgate.netnih.gov While strategies like creating poly(ester-urethane)s can improve toughness, balancing strength, toughness, and biodegradability remains a delicate task. dovepress.comresearchgate.net
Degradation Rate Control: The introduction of side chains and subsequent modifications can influence the degradation rate of the polymer. While this can be an advantage for tuning the material's lifespan, it also adds a layer of complexity. The degradation byproducts must also be considered to ensure they are non-toxic for biomedical applications. researchgate.net
Scalability and Cost: While laboratory-scale syntheses are well-established, scaling up the production of functionalized monomers and polymers in a cost-effective manner presents a significant challenge for potential commercial applications. dovepress.com The multi-step syntheses often required for functionalized monomers can be expensive compared to the large-scale production of lactide from renewable resources. frontiersin.org
Addressing these limitations is crucial for the transition of these promising functional polyesters from academic research to practical applications.
Emerging Research Frontiers and Potential Academic Impact
The unique combination of biodegradability and chemical functionality positions polymers derived from this compound at the forefront of several emerging research areas. The potential academic impact is substantial, particularly in materials science and biomedicine.
Advanced Drug Delivery Systems: The ability to attach targeting ligands, imaging agents, or therapeutic molecules to the polymer backbone via the allyl handle is a significant advantage. nih.govmdpi.com Future research will likely focus on creating "smart" drug delivery vehicles that can respond to specific biological stimuli (e.g., pH, enzymes) to release their payload in a controlled manner at the target site. mdpi.com The functional groups can also improve interaction with hydrophilic molecules, a limitation of standard PLA. nih.gov
Tissue Engineering and Regenerative Medicine: The functional side chains can be used to immobilize bioactive peptides or growth factors to promote cell adhesion, proliferation, and differentiation. This opens the door to creating sophisticated scaffolds that can actively guide tissue regeneration. nih.gov Research is moving towards fabricating scaffolds that more closely mimic the native extracellular matrix. nih.gov
Development of Complex Polymer Architectures: The versatility of the allyl group allows for the creation of complex polymer structures, such as branched, star-shaped, or cross-linked network polymers. acs.org Investigating how side-chain length, polarity, and symmetry influence polymer aggregation and solid-state ordering is a key research frontier that will impact mechanical and electronic properties. acs.orgnih.govlbl.gov
Sustainable and Functional Coatings: The ability to graft these polymers onto surfaces or to cross-link them into stable networks makes them promising candidates for developing functional coatings. acs.orgfrontiersin.org Emerging applications include creating antifouling surfaces for medical implants or marine applications and developing pH-sensing fabric coatings. acs.orgfrontiersin.org
Fundamental Polymer Chemistry: The study of these monomers contributes to a deeper understanding of fundamental polymerization processes. Investigating the reactivity and thermodynamics of substituted lactones, for instance, provides valuable insights for designing new organocatalysts and controlling polymer structure. rsc.org
The continued exploration of polymers based on this compound is set to drive innovation in high-performance, sustainable, and intelligent materials, with a profound impact on both fundamental science and applied technology.
Q & A
Q. What are the recommended storage conditions to maintain the stability of 2-(Prop-2-en-1-yloxy)propanoic acid?
- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Keep in a cool (4–8°C), well-ventilated area away from direct sunlight or heat sources, as elevated temperatures may promote decomposition . Regularly monitor storage conditions using temperature logs and inspect containers for integrity.
Q. What personal protective equipment (PPE) is essential for safe handling in laboratory settings?
- Methodological Answer:
- Gloves: Use nitrile or natural rubber gloves (tested for chemical resistance via ASTM F739 standards) .
- Eye Protection: Wear indirect-vent, splash-resistant goggles paired with a face shield during liquid handling .
- Clothing: Use acid-resistant lab coats (e.g., Tyvek®) and ensure daily replacement of contaminated attire .
Q. How should researchers safely dispose of waste containing this compound?
- Methodological Answer: Neutralize acidic waste with a 10% sodium bicarbonate solution before disposal. Collect liquid waste in labeled, corrosion-resistant containers and incinerate via EPA-approved hazardous waste facilities. Avoid discharge into drains or rivers .
Q. What spectroscopic techniques are standard for characterizing this compound?
- Methodological Answer:
- H1-NMR and C13-NMR: Use deuterated solvents (e.g., CDCl3) to identify proton environments and confirm the allyl ether linkage (δ 4.5–5.5 ppm for vinyl protons) .
- FT-IR: Look for carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory NMR data be resolved during structural elucidation?
- Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions.
- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) by analyzing spectral changes at 25°C vs. −40°C .
- Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .
Q. What strategies optimize synthetic yield in allyl ether coupling reactions?
- Methodological Answer:
- Catalyst Screening: Test Pd(0) or Cu(I) catalysts for regioselective allylation.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Reaction Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer:
- pH-Rate Profiling: Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC (C18 column, UV detection at 210 nm).
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Stability is typically maximized at pH 4–6 .
Q. What methods validate the purity of this compound for biological assays?
- Methodological Answer:
- HPLC-PDA: Use a mobile phase of acetonitrile/0.1% formic acid (70:30) to detect impurities ≥0.1%.
- LC-MS: Confirm molecular ion ([M+H]+) and rule out adducts or dimers .
Q. How should researchers address conflicting cytotoxicity data in cell-based studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
